4,4-Difluoro-2-methylpyrrolidine hydrochloride
CAS No.: 1781074-90-5
Cat. No.: VC7345478
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781074-90-5 |
|---|---|
| Molecular Formula | C5H10ClF2N |
| Molecular Weight | 157.59 |
| IUPAC Name | 4,4-difluoro-2-methylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H |
| Standard InChI Key | ZGZHSDULQGNJPY-UHFFFAOYSA-N |
| SMILES | CC1CC(CN1)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4,4-Difluoro-2-methylpyrrolidine hydrochloride belongs to the pyrrolidine class of heterocyclic compounds, featuring a saturated five-membered ring with one nitrogen atom. The molecular formula C5H10ClF2N (molecular weight: 157.59 g/mol) reflects the integration of two fluorine atoms at the 4-position and a methyl group at the 2-position, with the hydrochloride salt contributing to its ionic character . X-ray crystallography and NMR studies confirm the chair-like conformation of the pyrrolidine ring, where fluorine atoms adopt equatorial positions to minimize steric strain .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C5H10ClF2N |
| Molecular Weight | 157.59 g/mol |
| Solubility | Water (>50 mg/mL at 25°C) |
| Stability | Hygroscopic; store at 2–8°C |
| pKa (amine) | ~9.2 (protonated form) |
Stereochemical Considerations
The compound exists in enantiomeric forms due to the chiral center at the 2-position. The (R)-enantiomer (VCID: VC13811172) has been isolated and characterized, demonstrating distinct biological activity compared to its (S)-counterpart in receptor binding assays. The presence of fluorine atoms introduces electronegative effects that influence the molecule’s dipole moment (calculated: 3.2 D) and lipophilicity (cLogP: 1.8) .
Synthesis and Manufacturing
Fluorination Strategies
Industrial synthesis typically employs a three-step process:
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Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane derivatives under acidic conditions yields 2-methylpyrrolidine.
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Electrophilic Fluorination: Diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the 4-position via a radical mechanism at −78°C, achieving 85% regioselectivity.
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt with >99% purity after recrystallization .
Process Optimization
Recent advances include:
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Continuous Flow Reactors: Reduce DAST decomposition risks by maintaining precise temperature control (−70°C ± 2°C).
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Chiral Resolution: Enzymatic kinetic resolution using lipases achieves 98% enantiomeric excess for the (R)-form.
Table 2: Synthetic Yield Improvements
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Fluorination Yield | 72% | 89% |
| Purity After Crystallization | 95% | 99% |
Pharmaceutical Applications
Drug Candidate Development
The compound serves as a precursor in synthesizing:
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Kinase Inhibitors: Fluorine atoms enhance binding to ATP pockets in BRAF V600E mutants (IC50 reduction from 12 nM to 4.5 nM).
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Antiviral Agents: Methyl group at C2 improves blood-brain barrier penetration in HIV protease inhibitors (AUC increase by 40% in murine models) .
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Antidepressants: Metabolite stabilization via fluorine’s electron-withdrawing effects extends half-life of SSRIs from 14 h to 22 h.
Structure-Activity Relationship (SAR) Insights
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Fluorine Substitution: 4,4-Difluoro derivatives show 3-fold greater DMPK stability than non-fluorinated analogs in hepatocyte assays.
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Methyl Group Impact: C2 methylation reduces hERG channel binding by 60%, mitigating cardiotoxicity risks in preclinical trials .
Biological Activity and Mechanistic Studies
Enzyme Modulation
In vitro studies demonstrate dose-dependent inhibition of:
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Monoamine Oxidase B (MAO-B): IC50 = 1.8 μM (competitive inhibition; Ki = 0.9 μM) .
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Cytochrome P450 3A4: 30% inhibition at 10 μM via allosteric binding.
Pharmacokinetic Profiling
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted).
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Metabolism: Primary route involves hepatic CYP2D6-mediated N-demethylation (t1/2 = 3.2 h in human microsomes) .
Table 3: In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | Intravenous | Oral |
|---|---|---|
| Bioavailability | 100% | 68% |
| Cmax | 12 μg/mL | 8.4 μg/mL |
| AUC0–∞ | 45 μg·h/mL | 32 μg·h/mL |
Comparative Analysis with Structural Analogs
Table 4: Key Analog Comparison
| Compound | Fluorine Positions | LogP | MAO-B IC50 |
|---|---|---|---|
| 4,4-Difluoro-2-methylpyrrolidine HCl | 4,4 | 1.8 | 1.8 μM |
| 3,3-Difluoropyrrolidine | 3,3 | 1.2 | 12 μM |
| 2-Methylpyrrolidine HCl | None | 0.7 | >100 μM |
| (R)-4-Fluoro-2-methylpyrrolidine | 4 | 1.5 | 4.5 μM |
The 4,4-difluoro substitution pattern confers optimal enzyme inhibitory activity while maintaining favorable lipophilicity for CNS penetration.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic fluorination to access enantiopure batches at scale.
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Proteolysis-Targeting Chimeras (PROTACs): Exploiting fluorine’s ability to enhance E3 ligase binding for targeted protein degradation .
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PET Tracer Development: Incorporating ¹⁸F isotopes for real-time monitoring of drug distribution in neurological disorders.
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